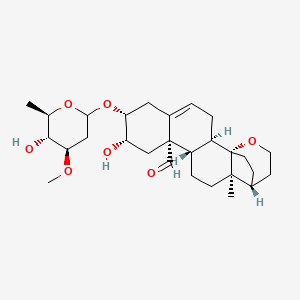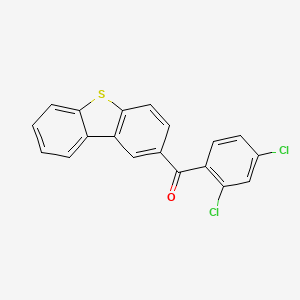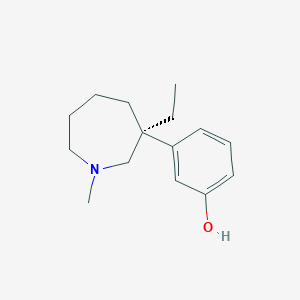![molecular formula C17H20N2O B12706706 8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 101858-25-7](/img/structure/B12706706.png)
8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3-Indole-2-ethyl)-3-nortropanone is a complex organic compound that features an indole moiety attached to a nortropanone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Indole-2-ethyl)-3-nortropanone typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the ethyl group at the 2-position. This can be achieved through Friedel-Crafts alkylation or other suitable alkylation methods. The nortropanone structure can then be constructed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of 8-(3-Indole-2-ethyl)-3-nortropanone would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
8-(3-Indole-2-ethyl)-3-nortropanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism by which 8-(3-Indole-2-ethyl)-3-nortropanone exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
8-(3-Indole-2-ethyl)-3-tropanone: Similar structure but with a different functional group.
3-Indole-2-ethyl-2-nortropanone: Variation in the position of the ethyl group.
8-(3-Indole-2-methyl)-3-nortropanone: Methyl group instead of ethyl group.
Uniqueness
8-(3-Indole-2-ethyl)-3-nortropanone is unique due to its specific combination of the indole moiety and the nortropanone structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
101858-25-7 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC 名称 |
8-[2-(1H-indol-3-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C17H20N2O/c20-15-9-13-5-6-14(10-15)19(13)8-7-12-11-18-17-4-2-1-3-16(12)17/h1-4,11,13-14,18H,5-10H2 |
InChI 键 |
AHYJFEIFKNIVDK-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(=O)CC1N2CCC3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


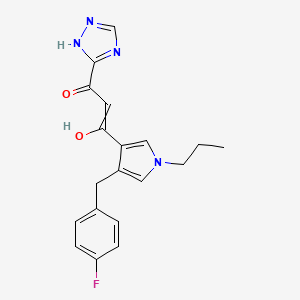
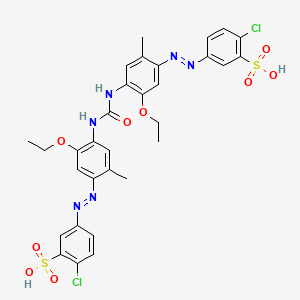
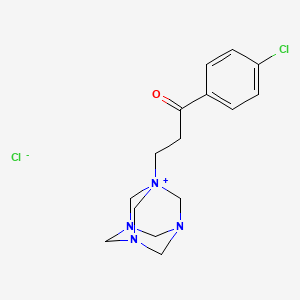
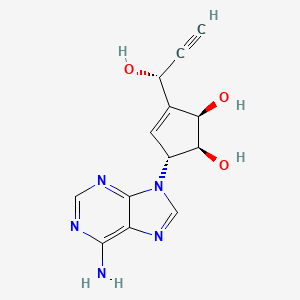
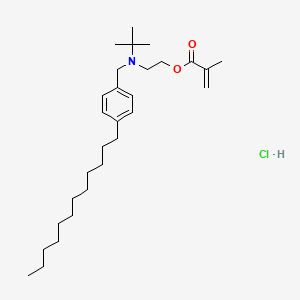
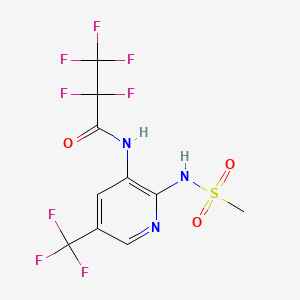
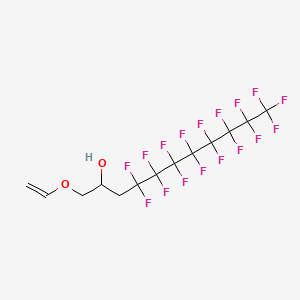
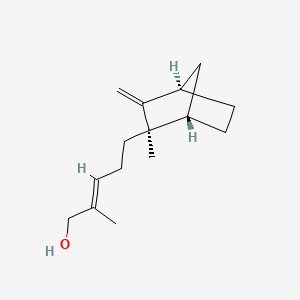
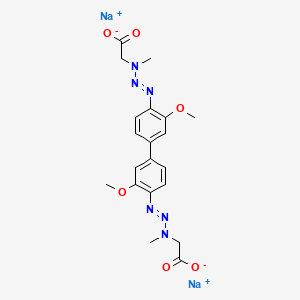
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
